1-Phenylazocane
Description
1-Phenylazocane (C₁₄H₂₁N) is a nitrogen-containing heterocyclic compound characterized by an eight-membered azocane ring substituted with a phenyl group. It is structurally analogous to azocane derivatives but distinguished by its aromatic substitution, which influences its physicochemical properties and reactivity.
Properties
CAS No. |
131998-76-0 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-phenylazocane |
InChI |
InChI=1S/C13H19N/c1-2-7-11-14(12-8-3-1)13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11-12H2 |
InChI Key |
GKCPYHQXCYWJBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses on phenyl-substituted alkanes (e.g., 1-phenylpentadecane and 1-phenylnonadecane) and unrelated cyclohexane derivatives.
Table 1: Key Properties of 1-Phenylazocane vs. Related Compounds
Key Differences
Functional Groups :
- This compound contains a reactive amine group in its azocane ring, enabling participation in acid-base reactions and hydrogen bonding. In contrast, phenyl-substituted alkanes (e.g., 1-phenylpentadecane) lack polar functional groups, rendering them chemically inert .
Physical Properties: The azocane ring introduces strain and polarity, likely reducing boiling points compared to longer-chain alkanes like 1-phenylnonadecane, which exhibit higher molecular weights and stronger van der Waals interactions.
Toxicity Profile :
- Amines like this compound may pose respiratory or dermal irritation risks, whereas phenyl alkanes are generally low-risk unless combusted or aerosolized .
Limitations of Current Evidence
The provided evidence lacks direct data on this compound, limiting the depth of comparison. For example:
- No CAS number, synthesis routes, or spectroscopic data for this compound are included.
Recommendations for Further Research
Investigate this compound’s synthesis and stability under varying pH conditions.
Conduct toxicity studies to assess amine-specific hazards (e.g., mutagenicity).
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